trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523426
InChI: InChI=1S/C11H16O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H,12,13)
SMILES:
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17523426

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name 4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C11H16O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H,12,13)
Standard InChI Key LUBXQQZBOLYZAD-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C1CCC(CC1)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

The compound’s trans-configuration is critical to its physicochemical behavior. The cyclohexane ring adopts a chair conformation, with the bulky allyloxycarbonyl and carboxylic acid groups occupying equatorial positions to minimize steric strain. The canonical SMILES string (C=CCOC(=O)C1CCC(CC1)C(=O)O) explicitly defines the trans relationship between substituents. X-ray crystallography of analogous trans-cyclohexane derivatives, such as tranexamic acid, reveals bond angles of approximately 109.5° for sp³-hybridized carbons and dihedral angles consistent with minimized torsional strain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₆O₄
Molecular Weight212.24 g/mol
IUPAC Name4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid
Canonical SMILESC=CCOC(=O)C1CCC(CC1)C(=O)O
InChI KeyLUBXQQZBOLYZAD-UHFFFAOYSA-N

The allyloxycarbonyl group introduces π-orbital conjugation, lowering the energy barrier for nucleophilic attack at the carbonyl carbon compared to saturated esters. This electronic profile facilitates reactions such as hydrolysis or aminolysis under mild conditions.

Synthesis and Manufacturing

The synthesis of trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid typically involves multi-step routes starting from cyclohexane precursors. A plausible pathway, inferred from patent WO2003078381A1 , utilizes isomerization under basic conditions:

  • Isomerization of Cis/Trans Mixtures: Treatment of a cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid with sodium hydroxide (2–3 equivalents) at 150–240°C induces epimerization to the thermodynamically favored trans-isomer .

  • Esterification: The hydroxyl group is converted to the allyloxycarbonyl moiety via reaction with allyl chloroformate in the presence of a base like triethylamine.

  • Purification: Crystallization from high-boiling solvents (e.g., xylene or decalin) isolates the trans-isomer, achieving >97% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
IsomerizationNaOH (2 eq), 170°C, 12 h85%90%
EsterificationAllyl chloroformate, Et₃N, DCM78%95%
CrystallizationXylene, −20°C92%99%

Notably, the choice of base significantly impacts reaction efficiency. Sodium hydroxide outperforms potassium alkoxides in minimizing side reactions like decarboxylation .

Chemical Reactivity and Functionalization

The compound’s dual functional groups enable sequential modifications:

Carboxylic Acid Reactivity

The carboxylic acid participates in salt formation, esterification, and amide coupling. For example, reaction with thionyl chloride yields the acyl chloride, which undergoes nucleophilic substitution with amines to produce amides.

Allyloxycarbonyl Reactivity

The allyloxy group undergoes -sigmatropic rearrangements (Claisen rearrangement) at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. This reactivity is harnessed in protecting group strategies for amines and alcohols.

Figure 1: Claisen Rearrangement
Allyloxycarbonylγ,δ-unsaturated ketone\text{Allyloxycarbonyl} \rightarrow \gamma,\delta\text{-unsaturated ketone}

Additionally, ozonolysis cleaves the allyl double bond to generate aldehydes, enabling further functionalization.

Propertytrans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acidTranexamic Acid
Functional GroupsAllyloxycarbonyl, carboxylic acidAminomethyl, carboxylic acid
Molecular Weight212.24 g/mol157.21 g/mol
Therapeutic ApplicationResearch intermediateAntifibrinolytic agent
Melting PointNot reported>300°C

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